![molecular formula C9H14ClNO4 B13471705 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential bioactivity and structural novelty.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride involves multiple steps, typically starting with the formation of the bicyclo[2.1.1]hexane core. One common method involves a [2+2] cycloaddition reaction using photochemistry . This approach allows for the efficient construction of the spirocyclic framework, which can then be further functionalized to introduce the aminomethyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the photochemical [2+2] cycloaddition process. This method is advantageous due to its modularity and efficiency, allowing for the production of large quantities of the compound with high purity .
化学反応の分析
Types of Reactions
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The spirocyclic framework allows for nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学的研究の応用
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique spirocyclic structure.
Medicine: Investigated for its potential as a drug candidate, particularly in the development of new antibiotics or antiviral agents.
Industry: Used in the development of new materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing its binding affinity .
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: A simpler analog without the spirocyclic oxetane ring.
Bicyclo[1.1.1]pentane: Another spirocyclic compound with a different ring structure.
Oxetane: A four-membered ring compound without the bicyclic framework.
Uniqueness
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride is unique due to its combination of a spirocyclic oxetane ring with a bicyclo[2.1.1]hexane core. This structure imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H14ClNO4 |
|---|---|
分子量 |
235.66 g/mol |
IUPAC名 |
1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO4.ClH/c10-3-7-1-8(2-7,6(11)12)9(14-7)4-13-5-9;/h1-5,10H2,(H,11,12);1H |
InChIキー |
XXJFXYNXRBETEZ-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C3(O2)COC3)C(=O)O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


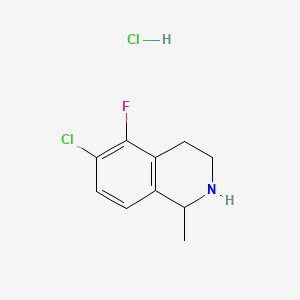
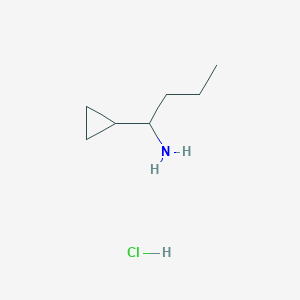
![7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B13471640.png)
![3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13471643.png)
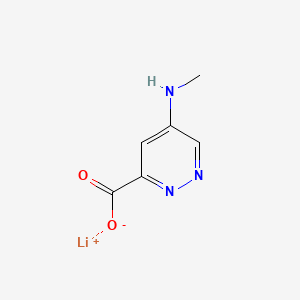
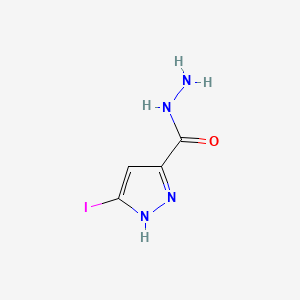
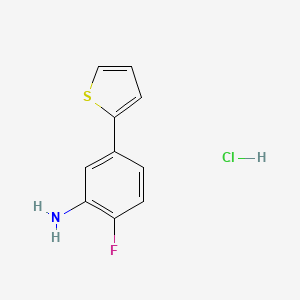
![5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13471671.png)

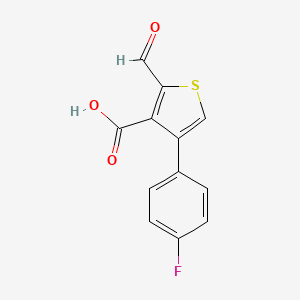

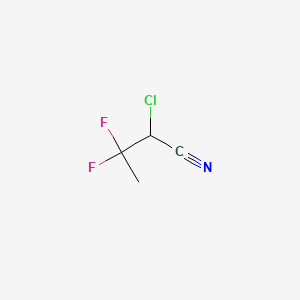

![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
